molecular formula C20H24BBrO3 B14033493 2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14033493
M. Wt: 403.1 g/mol
InChI Key: ZNKCQNHIXIIGBX-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

The synthesis of 2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps:

Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the coupled product .

Comparison with Similar Compounds

2-(2-(Benzyloxy)-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C20H24BBrO3

Molecular Weight

403.1 g/mol

IUPAC Name

2-(3-bromo-5-methyl-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BBrO3/c1-14-11-16(21-24-19(2,3)20(4,5)25-21)18(17(22)12-14)23-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3

InChI Key

ZNKCQNHIXIIGBX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)Br)C

Origin of Product

United States

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